molecular formula C20H17NO B11725392 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B11725392
M. Wt: 287.4 g/mol
InChI Key: GOUKIWYMXQWEEX-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules and materials. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, chalcones and their derivatives are studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Medicine

The compound and its derivatives are investigated for their potential use in drug development, particularly for their ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds structurally related to chalcones with diverse biological activities.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This structural feature can enhance its interaction with specific biological targets and improve its overall biological activity.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3

InChI Key

GOUKIWYMXQWEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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